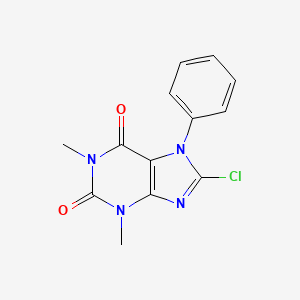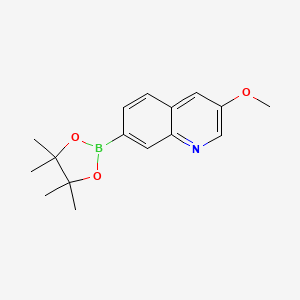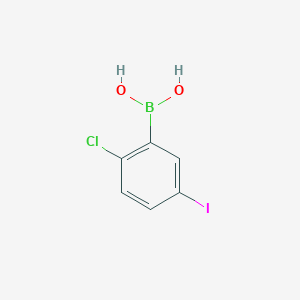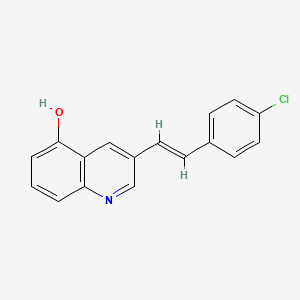
8-Chloro-7-phenyltheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-phenyltheophylline is a chemical compound belonging to the xanthine class. It is structurally related to theophylline, a well-known bronchodilator. This compound is characterized by the presence of a chlorine atom at the 8th position and a phenyl group at the 7th position of the theophylline molecule. It exhibits stimulant properties similar to caffeine and is primarily used in combination with other drugs for its pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-phenyltheophylline typically involves the chlorination of theophylline. One common method uses N-chlorosuccinimide as the chlorinating agent to introduce the chlorine atom at the 8th position of theophylline. The reaction is carried out in an aqueous phase, which is more environmentally friendly compared to organic solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of theophylline as the starting material, and the reaction conditions are optimized to achieve high yield and purity. The use of non-toxic reagents and environmentally friendly solvents is emphasized to ensure sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-7-phenyltheophylline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 8th position .
Wissenschaftliche Forschungsanwendungen
8-Chloro-7-phenyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: The compound is used in research on adenosine receptor antagonists and their effects on cellular processes.
Wirkmechanismus
The primary mechanism of action of 8-Chloro-7-phenyltheophylline involves the blockade of adenosine receptors. Adenosine typically causes a decrease in neuronal firing, leading to sedation. By blocking these receptors, this compound prevents this sedative effect, resulting in increased neuronal activity and stimulation. This mechanism is similar to that of caffeine .
Vergleich Mit ähnlichen Verbindungen
Theophylline: A bronchodilator with similar stimulant properties but without the chlorine and phenyl modifications.
Caffeine: A widely known stimulant with a similar mechanism of action but different structural features.
8-Chlorotheophylline: Similar to 8-Chloro-7-phenyltheophylline but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct pharmacological properties. These modifications enhance its ability to act as a stimulant and make it a valuable component in combination drugs .
Eigenschaften
CAS-Nummer |
963-42-8 |
|---|---|
Molekularformel |
C13H11ClN4O2 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
8-chloro-1,3-dimethyl-7-phenylpurine-2,6-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-16-10-9(11(19)17(2)13(16)20)18(12(14)15-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
JZKVPVQCAZFKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)


![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)





![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)

![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)
